molecular formula C16H21F4NO B5428864 N,N-diethyl-3-(2,3,5,6-tetrafluoro-4-propoxyphenyl)-2-propen-1-amine

N,N-diethyl-3-(2,3,5,6-tetrafluoro-4-propoxyphenyl)-2-propen-1-amine

Cat. No. B5428864
M. Wt: 319.34 g/mol
InChI Key: GQIMZLAVMGOOMS-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-3-(2,3,5,6-tetrafluoro-4-propoxyphenyl)-2-propen-1-amine, also known as TFPAP, is a commonly used reagent in organic chemistry. It is a highly effective catalyst for a variety of chemical reactions, including asymmetric hydrogenation, epoxidation, and cyclopropanation.

Scientific Research Applications

N,N-diethyl-3-(2,3,5,6-tetrafluoro-4-propoxyphenyl)-2-propen-1-amine has a wide range of applications in scientific research. It is commonly used as a chiral ligand in asymmetric hydrogenation reactions, which are important for the synthesis of pharmaceuticals and other fine chemicals. This compound has also been used as a catalyst for epoxidation and cyclopropanation reactions, which are important for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(2,3,5,6-tetrafluoro-4-propoxyphenyl)-2-propen-1-amine as a catalyst is not fully understood, but it is believed to involve coordination of the substrate to the metal center of the catalyst. The chiral environment created by this compound allows for selective binding of the substrate, leading to the formation of the desired product.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of this compound. However, it is known that this compound is a highly reactive compound and should be handled with care. It is also important to note that this compound is not intended for human consumption and should only be used in a laboratory setting.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N-diethyl-3-(2,3,5,6-tetrafluoro-4-propoxyphenyl)-2-propen-1-amine is its high catalytic activity, which allows for efficient and selective reactions. This compound is also stable under a wide range of reaction conditions, making it a versatile catalyst for a variety of chemical reactions. However, one limitation of this compound is its high cost, which may limit its use in large-scale industrial applications.

Future Directions

There are several future directions for research involving N,N-diethyl-3-(2,3,5,6-tetrafluoro-4-propoxyphenyl)-2-propen-1-amine. One area of interest is the development of new chiral ligands based on the this compound structure, which may have improved catalytic activity and selectivity. Another area of interest is the application of this compound in new types of chemical reactions, such as C-H activation and cross-coupling reactions. Finally, there is potential for the use of this compound in the synthesis of new pharmaceuticals and other fine chemicals.

Synthesis Methods

N,N-diethyl-3-(2,3,5,6-tetrafluoro-4-propoxyphenyl)-2-propen-1-amine can be synthesized through a multistep process starting from commercially available starting materials. The synthesis method involves the reaction of 2,3,5,6-tetrafluoro-4-propoxyphenol with diethylamine, followed by the reaction of the resulting product with acrylonitrile. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

properties

IUPAC Name

(E)-N,N-diethyl-3-(2,3,5,6-tetrafluoro-4-propoxyphenyl)prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F4NO/c1-4-10-22-16-14(19)12(17)11(13(18)15(16)20)8-7-9-21(5-2)6-3/h7-8H,4-6,9-10H2,1-3H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIMZLAVMGOOMS-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=C(C(=C1F)F)C=CCN(CC)CC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C(=C(C(=C1F)F)/C=C/CN(CC)CC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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